

# "2-(1,4-Diazepan-1-yl)ethanol" CAS number and identifiers

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## Compound of Interest

Compound Name: **2-(1,4-Diazepan-1-yl)ethanol**

Cat. No.: **B1301175**

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## In-Depth Technical Guide: 2-(1,4-Diazepan-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **2-(1,4-Diazepan-1-yl)ethanol**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates its chemical identifiers, physicochemical properties, and available experimental data. Detailed methodologies for its synthesis and characterization are presented, alongside an exploration of its potential applications. This guide is intended to serve as a foundational resource for researchers engaged in the study and utilization of this and related diazepane derivatives.

### Chemical Identifiers and Properties

**2-(1,4-Diazepan-1-yl)ethanol**, a derivative of the seven-membered 1,4-diazepane ring system, is also known by several synonyms. Accurate identification is crucial for database searches and procurement.

Table 1: Chemical Identifiers for **2-(1,4-Diazepan-1-yl)ethanol**

Identifier	Value
CAS Number	53427-65-9 <a href="#">[1]</a>
IUPAC Name	2-(1,4-Diazepan-1-yl)ethan-1-ol <a href="#">[1]</a>
Synonyms	1-(2-Hydroxyethyl)homopiperazine, 2-(1,4-Diazepan-1-yl)ethanol, BUTTPARK 27\08-73 <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>16</sub> N <sub>2</sub> O <a href="#">[1]</a>
Molecular Weight	144.217 g/mol <a href="#">[1]</a>
Canonical SMILES	C1CNCCN(C1)CCO
InChI Key	Not readily available

Table 2: Physicochemical Properties of **2-(1,4-Diazepan-1-yl)ethanol**

Property	Value	Source
Appearance	Liquid or solid	<a href="#">[2]</a>
Boiling Point	116-120 °C	<a href="#">[2]</a>
Flash Point	109.3 °C	<a href="#">[2]</a>
Vapor Pressure	0.002 mmHg at 25°C	<a href="#">[1]</a>
Refractive Index	1.469	<a href="#">[1]</a>
Purity	Typically available at >95% or 97%	<a href="#">[1]</a> <a href="#">[3]</a>

## Experimental Protocols

Detailed experimental data for **2-(1,4-Diazepan-1-yl)ethanol** is not extensively published. However, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds.

## Synthesis of **2-(1,4-Diazepan-1-yl)ethanol**

A plausible and common method for the synthesis of N-substituted diazepanes involves the alkylation of the parent heterocycle.

Reaction Scheme:

Materials:

- 1,4-Diazepane (Homopiperazine)
- 2-Bromoethanol or 2-Chloroethanol
- A suitable base (e.g., potassium carbonate, triethylamine)
- An appropriate solvent (e.g., acetonitrile, ethanol)

Procedure:

- To a solution of 1,4-diazepane in the chosen solvent, add the base.
- Slowly add 2-bromoethanol (or 2-chloroethanol) to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).
- Once the reaction is complete, filter the mixture to remove the base and any precipitated salts.
- Remove the solvent from the filtrate under reduced pressure.
- The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure **2-(1,4-Diazepan-1-yl)ethanol**.

Note: This is a generalized procedure. Optimization of reaction conditions (temperature, reaction time, stoichiometry of reagents) may be necessary to achieve a high yield and purity.

## Spectroscopic Data

While a dedicated public repository of spectroscopic data for **2-(1,4-Diazepan-1-yl)ethanol** is not readily available, the expected spectral characteristics can be predicted based on its structure.

- $^1\text{H}$  NMR: The spectrum would be expected to show signals corresponding to the protons of the ethyl group (a triplet for the  $-\text{CH}_2\text{-OH}$  and a triplet for the  $-\text{N-CH}_2-$ ), as well as complex multiplets for the protons on the diazepane ring. The hydroxyl proton would appear as a broad singlet.
- $^{13}\text{C}$  NMR: The spectrum should display distinct signals for the two carbons of the ethanol substituent and the five carbons of the diazepane ring.
- IR Spectroscopy: Key absorption bands would be expected for the O-H stretch (broad, around  $3300\text{ cm}^{-1}$ ), C-H stretches (around  $2850\text{-}2950\text{ cm}^{-1}$ ), and C-N stretching vibrations.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound (144.22 g/mol ).

## Applications in Research and Drug Development

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.<sup>[4]</sup> Derivatives of 1,4-diazepine are known to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer effects.<sup>[4]</sup>

While specific biological activities or signaling pathway interactions for **2-(1,4-Diazepan-1-yl)ethanol** are not widely reported in public literature, its structure suggests it could serve as a valuable intermediate or building block in the synthesis of more complex pharmaceutical agents. The presence of a primary alcohol provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophores.

The application of techniques like LC/MS is crucial in the development of such drug candidates for both structural analysis and quantification.<sup>[5]</sup>

## Logical Relationships and Workflows

### Synthetic Workflow

The synthesis of **2-(1,4-Diazepan-1-yl)ethanol** follows a logical progression from starting materials to the final purified product. This workflow can be visualized to delineate the key stages.

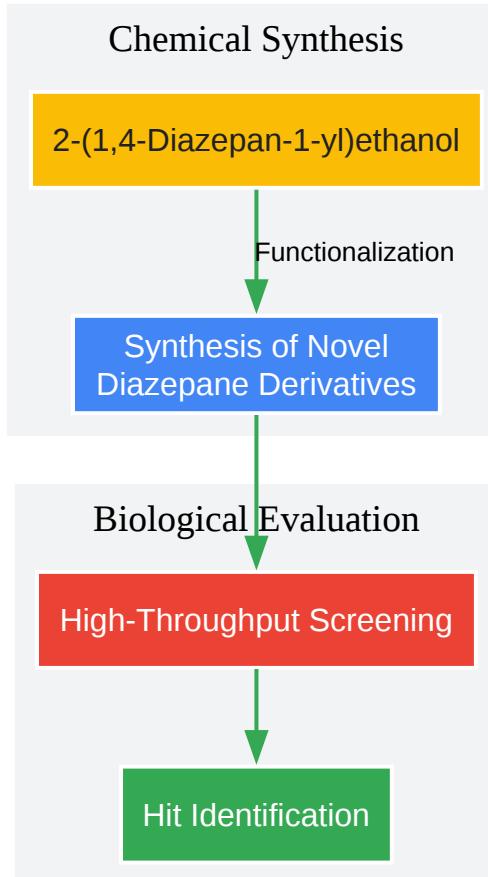


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A generalized workflow for the synthesis of **2-(1,4-Diazepan-1-yl)ethanol**.

## Role in Drug Discovery Cascade

As a chemical building block, **2-(1,4-Diazepan-1-yl)ethanol** would typically be utilized in the early stages of a drug discovery program.



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The role of **2-(1,4-Diazepan-1-yl)ethanol** as a building block in drug discovery.

## Conclusion

**2-(1,4-Diazepan-1-yl)ethanol** is a chemical intermediate with potential for use in the synthesis of novel compounds with biological activity, leveraging the established importance of the 1,4-diazepane scaffold. While detailed experimental and biological data for this specific molecule are limited in publicly accessible literature, this guide provides a foundational understanding of its identity, properties, and a general synthetic approach. Further research into this and related compounds could unveil new therapeutic agents.

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